chlormethine N-oxide hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
302-70-5 |
|---|---|
Molecular Formula |
C5H12Cl3NO |
Molecular Weight |
208.5 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide;hydrochloride |
InChI |
InChI=1S/C5H11Cl2NO.ClH/c1-8(9,4-2-6)5-3-7;/h2-5H2,1H3;1H |
InChI Key |
SYNHCENRCUAUNM-UHFFFAOYSA-N |
SMILES |
C[N+](CCCl)(CCCl)[O-].Cl |
Canonical SMILES |
C[N+](CCCl)(CCCl)[O-].Cl |
Color/Form |
Prisms from acetone COLORLESS CRYSTALS |
melting_point |
109.5 °C 109-110 °C |
Other CAS No. |
302-70-5 |
Related CAS |
51-75-2 (Parent) |
solubility |
Sol in water FREELY SOL IN ETHANOL; SLIGHTLY SOL IN BENZENE, ETHER |
Synonyms |
Bis(2-chloroethyl)methylamine Caryolysine Chlorethazine Chlormethine Cloramin Embichin Hydrochloride N-Oxide, Mechlorethamine Hydrochloride, Mechlorethamine Mechlorethamine Mechlorethamine Hydrochloride Mechlorethamine Hydrochloride N Oxide Mechlorethamine Hydrochloride N-Oxide Mechlorethamine N Oxide Mechlorethamine N-Oxide Mechlorethamine Oxide Methylchlorethamine Mitomen Mustargen Mustine N-Oxide, Mechlorethamine Hydrochloride N-Oxide, Nitrogen Mustard Nitrogen Mustard Nitrogen Mustard N Oxide Nitrogen Mustard N-Oxide Nitrogranulogen Nitromin NSC 10107 NSC 762 NSC-10107 NSC-762 NSC10107 NSC762 |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Chlormethine N Oxide Hydrochloride
Formation and Reactivity of Aziridinium (B1262131) Ions
The bioactivation of chlormethine is a critical prerequisite for its pharmacological activity. This process involves an intramolecular cyclization reaction that generates a highly electrophilic aziridinium ion.
Intramolecular Cyclization and Ethylene (B1197577) Immonium Ion Generation
Chlormethine is a nitrogen mustard containing a bis(2-chloroethyl)amine (B1207034) functional group. nih.govnih.gov In an aqueous environment, the lone pair of electrons on the nitrogen atom attacks the adjacent β-carbon atom, displacing a chloride ion in an intramolecular cyclization reaction. nih.govacs.org This results in the formation of a highly strained, three-membered ring structure known as an aziridinium ion, also referred to as an ethylene immonium ion. patsnap.comnih.govresearchgate.net This conversion into a reactive ethylenimonium ion is the key activation step. patsnap.com
Simulations of this process have indicated a concerted reaction mechanism characterized by neighboring-group participation from the nucleophilic tertiary nitrogen. nih.govacs.org The activation free energy for this transformation in mechlorethamine (B1211372) has been calculated to be approximately 20.4 kcal/mol, which is in close agreement with experimental data. nih.govacs.org
Electrophilic Nature and Nucleophilic Attack Sites on Biomolecules
The aziridinium ion is a potent electrophile due to the significant ring strain and the positive charge on the nitrogen atom. nih.gov This high reactivity drives the subsequent alkylation reactions with various nucleophilic sites on cellular biomolecules. nih.govnih.gov While proteins can be targets, the primary and most critical target for the cytotoxic effects of chlormethine is DNA. wikipedia.orgpatsnap.com The electrophilic aziridinium ion readily reacts with nucleophilic centers within the DNA molecule, initiating a cascade of events that disrupt DNA integrity and function. patsnap.commdpi.com
DNA Alkylation and Cross-linking Mechanisms
The interaction of the aziridinium ion with DNA is the cornerstone of chlormethine's mechanism of action, leading to the formation of various DNA adducts that interfere with essential cellular processes like replication and transcription. patsnap.comnih.gov
Preferential Alkylation at Guanine (B1146940) N7 Position
The most nucleophilic site in DNA and the primary target for alkylation by chlormethine is the N7 position of guanine residues. wikipedia.orgnih.govmdpi.comnih.gov The aziridinium ion undergoes nucleophilic attack by the N7 atom of guanine, leading to the formation of a stable covalent bond and a monoalkylated guanine adduct. nih.govmdpi.com This initial alkylation event is the first step in the formation of more complex and cytotoxic DNA lesions. nih.gov The presence of a positive charge on the imidazole (B134444) ring of the alkylated guanine favors the enolic tautomer, which can lead to mispairing with thymine (B56734) instead of cytosine. mdpi.com Some research suggests that the presence of adjacent guanines in a DNA sequence can enhance the electronegativity of the guanine-N7 position, making it a more favorable target for certain alkylating agents. nih.gov
Formation of Interstrand and Intrastrand DNA Cross-links
Following the initial monoalkylation of a guanine residue, the second 2-chloroethyl arm of the chlormethine molecule can undergo a similar intramolecular cyclization to form a second aziridinium ion. nih.gov This newly formed reactive intermediate can then alkylate a second nucleophilic site on the DNA.
This bifunctional alkylating capability allows for the formation of two main types of DNA cross-links:
Interstrand Cross-links (ICLs): These are considered the most cytotoxic lesions induced by chlormethine. nih.gov An ICL forms when the second aziridinium ion reacts with a guanine residue on the opposite DNA strand, covalently linking the two strands of the DNA double helix. wikipedia.orgnih.govnih.gov This prevents the necessary strand separation required for DNA replication and transcription, effectively blocking these processes and leading to cell cycle arrest and apoptosis. patsnap.comnih.govnih.gov Nitrogen mustards typically generate ICLs at the N7 of guanine in 5'-GNC-3' sequences. nih.govnih.gov
Intrastrand Cross-links: These occur when the second alkylation event involves a base on the same DNA strand, such as another guanine or adenine (B156593). nih.govmedchemexpress.com While less cytotoxic than ICLs, intrastrand cross-links still cause significant distortion of the DNA helix and can impede the function of DNA polymerases and other DNA-processing enzymes. nih.gov
It is estimated that ICLs constitute a relatively small fraction (around 5% or less) of the total DNA lesions caused by nitrogen mustards, with the majority being mono-adducts and intrastrand cross-links. nih.gov However, due to their severe impact on DNA function, even a small number of ICLs can be lethal to a cell. nih.gov
Downstream Cellular Consequences of Chlormethine N-Oxide Hydrochloride Activity
The bioactivity of this compound initiates a cascade of cellular events, primarily stemming from its ability to damage DNA. These downstream consequences are critical to its mechanism of action and include the disruption of fundamental cellular processes, the engagement of DNA repair machinery, and ultimately, the induction of programmed cell death in affected cells.
Disruption of DNA Replication and Transcription Processes
Chlormethine, the active form of this compound, is a bifunctional alkylating agent. unil.ch This means it can form covalent bonds with two different sites on DNA. Once activated, chlormethine primarily targets the N7 position of guanine bases. wikipedia.org By reacting with two guanine bases, it can create both intrastrand (within the same DNA strand) and interstrand (between the two opposing DNA strands) cross-links. patsnap.com
These cross-links represent significant physical barriers to the cellular machinery responsible for DNA replication and transcription. patsnap.comnih.gov The DNA double helix must unwind and separate for these processes to occur, and interstrand cross-links in particular prevent this separation. patsnap.com Consequently, the progression of replication forks is halted, and RNA polymerase is unable to transcribe genes into messenger RNA. patsnap.comnih.gov This disruption of nucleic acid function is a primary contributor to the cytotoxic effects of the compound. nih.gov
Modulation of Cellular DNA Repair Pathways (e.g., Homologous Recombination Repair)
The extensive DNA damage, especially the formation of DNA double-strand breaks (DSBs), triggers the cell's own DNA repair mechanisms. unil.ch Eukaryotic cells have two main pathways for repairing DSBs: non-homologous end-joining (NHEJ) and homologous recombination (HR). plos.org Research suggests that the cellular response to damage induced by agents like chlormethine involves the activation of these pathways. unil.chnih.gov
Specifically, in the context of mycosis fungoides treatment, it has been observed that chlormethine's mechanism involves the induction of DSBs and a reduction in the expression of certain DNA repair genes, which may render malignant T-cells more susceptible to apoptosis. unil.ch The proficiency of pathways like homologous recombination repair is critical in determining a cell's ability to withstand the DNA damage inflicted by such alkylating agents. nih.gov Deficiencies in these repair pathways can heighten the lethal effects of the DNA damage.
Apoptotic Induction Pathways in Affected Cells
When DNA damage is too severe to be repaired, the cell can initiate a process of programmed cell death known as apoptosis. patsnap.com This is a crucial fail-safe mechanism to eliminate cells with compromised genomic integrity, thereby preventing the propagation of potentially harmful mutations. The disruption of DNA replication and the overwhelming of DNA repair pathways by chlormethine-induced damage can trigger this apoptotic cascade. patsnap.com
A key event in this process is the activation of caspases, a family of protease enzymes that play an essential role in the execution phase of apoptosis. For instance, increased expression of caspase-3 has been noted in malignant skin T-cells following treatment with chlormethine, indicating its role in the apoptotic process. unil.ch Cells halted at the G2/M checkpoint due to irreparable DNA damage are often directed towards apoptosis. patsnap.com
Role of Metabolic Activation in this compound Bioactivity
This compound is a prodrug, meaning it is administered in an inactive or less active form and requires metabolic conversion to its active cytotoxic form. This bioactivation is a critical determinant of its therapeutic efficacy and is heavily influenced by specific enzyme systems.
Reductive Activation via Microsomal Enzymes (e.g., Cytochrome P450 Reductase)
The conversion of the N-oxide to the active chlormethine is primarily a reductive process. This reduction is often mediated by microsomal enzymes, with cytochrome P450 reductases playing a significant role. nih.gov These enzymes are capable of reducing the N-oxide group, which is a key step in unmasking the reactive alkylating agent. nih.gov The activation of many procarcinogens and certain drugs involves these enzyme systems, which catalyze the formation of reactive intermediates that can then interact with cellular macromolecules like DNA. nih.gov
The table below summarizes the key enzymatic players in the metabolic activation of N-oxide compounds.
Impact of N-Oxide Group on Bioactivation Kinetics in Preclinical Models
The presence of the N-oxide group significantly alters the pharmacokinetic and pharmacodynamic properties of the molecule. A primary purpose of the N-oxide formulation is to improve properties such as solubility and to potentially target the drug's activation to specific environments, such as the hypoxic cores of tumors where reductase activity is often elevated. nih.gov
The following table outlines the influence of the N-oxide group on key bioactivation parameters based on general principles observed in preclinical models of N-oxide prodrugs.
Preclinical Pharmacological and Mechanistic Investigations of Chlormethine N Oxide Hydrochloride
In Vitro Cytotoxicity and Cellular Response Studies
Comprehensive studies detailing the in vitro effects of chlormethine N-oxide hydrochloride are not readily found in the reviewed scientific literature.
Evaluation in Defined Cancer Cell Lines and Primary Cell Cultures
Specific data on the cytotoxic effects of this compound in defined cancer cell lines or primary cell cultures is not available in the public domain. Research on related compounds, such as chlormethine, has shown cytotoxic activity against various tumor cells, but direct extrapolation of these findings to the N-oxide hydrochloride derivative is not scientifically rigorous without specific studies.
Induction of Specific DNA Damage (e.g., Double-Strand Breaks) in Cellular Models
While it is established that nitrogen mustards as a class of compounds induce DNA damage, including inter-strand cross-links which can lead to double-strand breaks, specific studies quantifying the induction of such damage by this compound in cellular models are not described in the available literature. nih.govsmolecule.com The DNA damage response is a critical aspect of the mechanism of action for this class of compounds. smolecule.com
Cellular Transport and Accumulation Dynamics in Isolated Cells
There is no specific information available regarding the cellular transport mechanisms or accumulation dynamics of this compound in isolated cells. Understanding how this compound enters and accumulates in cancer cells is crucial for evaluating its potential efficacy and selectivity.
In Vivo Mechanistic Preclinical Animal Models
Detailed in vivo studies using animal models to investigate the specific biological activities and organ-specific effects of this compound are not well-documented in publicly accessible scientific reports.
Studies of Biological Activity in Murine Models
While this compound has been noted as a carcinogen in mice, specific preclinical studies investigating its therapeutic biological activity in murine models of disease are not detailed in the available search results. nih.gov Such studies are essential for determining the potential therapeutic index and efficacy of a compound. epo.org
Investigation of Systemic and Organ-Specific Biological Effects at a Mechanistic Level (e.g., Pulmonary Fibrosis, Immunological Modulation)
There is a lack of specific data on the systemic and organ-specific biological effects of this compound at a mechanistic level. For instance, no studies were found that specifically investigate its potential to cause pulmonary fibrosis or to modulate the immune system. While related nitrogen compounds can have effects on the respiratory system, specific findings for the N-oxide hydrochloride derivative are not available.
Pharmacodynamics and Pharmacokinetics in Preclinical Systems
Pharmacodynamics
The primary mechanism of action of this compound is believed to be consistent with that of its parent compound, chlormethine, which is a potent DNA alkylating agent. oncolink.org N-oxides of nitrogen mustards are often developed as prodrugs, which are converted to the active cytotoxic species in the body. The cytotoxic effect of chlormethine is mediated by its ability to form a highly reactive aziridinium (B1262131) ion, which then alkylates the N7 nitrogen of guanine (B1146940) bases in DNA. oncolink.org This process leads to the formation of inter- and intrastrand cross-links in the DNA double helix. oncolink.org
These DNA cross-links interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). oncolink.org In vitro studies on the parent compound, mechlorethamine (B1211372), have demonstrated that this DNA damage leads to the induction of DNA double-strand breaks and impairs the DNA repair machinery in malignant T-cells, rendering them more susceptible to apoptosis.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in the available literature. For the parent compound, mechlorethamine, systemic exposure is noted to be very low following topical administration, with the drug rapidly deactivating upon contact with body fluids and cellular components. drugbank.com
It is hypothesized that, as an N-oxide, this compound may have been designed to have different pharmacokinetic properties compared to chlormethine, potentially to alter its distribution or activation profile. However, without specific preclinical studies on the N-oxide hydrochloride form, its precise pharmacokinetic profile remains to be fully characterized.
This compound as a Research Tool in Biological Systems
This compound has been utilized as a research tool in various biological systems, primarily in the context of cancer research as an alkylating agent. Its ability to induce DNA damage makes it a valuable compound for studying cellular responses to genotoxic stress, DNA repair mechanisms, and the induction of apoptosis.
The National Cancer Institute (NCI) has assigned it the identifier NSC-10107, indicating its inclusion in their repository of compounds for cancer research. nih.gov This suggests its availability for screening and investigational use in preclinical cancer models.
Historical studies, such as the investigation into its effects on wound healing in animal models, demonstrate its use in exploring the broader biological consequences of alkylating agent activity beyond direct cytotoxicity. nih.gov These early studies, though not recent, laid some of the groundwork for understanding the in vivo effects of this class of compounds.
Due to the limited availability of specific data, a data table for preclinical findings of this compound cannot be generated at this time.
Molecular Mechanisms of Resistance to Chlormethine N Oxide Hydrochloride and Nitrogen Mustard Class Compounds
DNA Repair Pathway Overexpression and Modulation
The primary mode of action for nitrogen mustards is the induction of DNA damage, particularly interstrand cross-links (ICLs). nih.gov Consequently, the cell's ability to repair this damage is a critical determinant of its sensitivity or resistance to these agents.
Role of O6-Methylguanine Methyltransferase (MGMT)
O6-methylguanine-DNA methyltransferase (MGMT) is a key DNA repair enzyme that directly removes alkyl groups from the O6 position of guanine (B1146940), a common site of DNA alkylation by nitrogen mustards. nih.govyoutube.com This "suicide" repair mechanism prevents the formation of mutagenic lesions and subsequent cell death. nih.gov
| Factor | Description | Impact on Resistance |
| MGMT Expression | High levels of MGMT expression in tumor cells. | Increased removal of alkyl adducts from DNA, leading to reduced cytotoxicity of chlormethine and other nitrogen mustards. nih.gov |
| MGMT Promoter Methylation | Epigenetic silencing of the MGMT gene through promoter methylation. | Decreased or absent MGMT expression, resulting in increased sensitivity to alkylating agents. nih.gov |
Studies have shown that the expression of MGMT is a significant factor in the resistance of various cancers to alkylating agents. nih.gov Tumors with high MGMT expression are often more resistant to treatment, while those with a methylated (silenced) MGMT promoter are more likely to respond. nih.gov For instance, in the context of the N-mustard derivative BO-1055, MGMT activity was observed as a part of the damage repair system, indicating its role in repairing O-alkyl DNA lesions caused by this compound. nih.gov
Enhanced Homologous Recombination Repair (HRR) Activity in Cells
Homologous recombination repair (HRR) is a major DNA repair pathway responsible for fixing double-strand breaks (DSBs), which can be a consequence of ICLs induced by nitrogen mustards. nih.govmdpi.com This high-fidelity repair process uses a sister chromatid as a template to accurately restore the original DNA sequence. mdpi.com
| HRR Pathway Component | Function in DNA Repair | Implication in Resistance |
| RAD51 | A key protein that facilitates strand invasion and homologous pairing. | Overexpression or increased activity can lead to more efficient repair of nitrogen mustard-induced DSBs, contributing to resistance. nih.gov |
| BRCA1/BRCA2 | Tumor suppressor proteins involved in the recruitment of RAD51 and other repair factors to the site of damage. | While mutations in these genes can lead to increased sensitivity, enhanced activity of the pathway can confer resistance. mdpi.comoncotarget.com |
| Fanconi Anemia (FA) proteins | A group of proteins that work in concert with HRR to repair ICLs. | Increased expression of FA proteins has been linked to resistance to nitrogen mustards like melphalan. nih.gov |
An increase in HRR activity allows cancer cells to more effectively repair the lethal DNA damage caused by chlormethine and its counterparts. nih.gov Studies on various cancer cell lines have demonstrated a correlation between elevated HRR activity and resistance to nitrogen mustards. nih.govnih.gov For example, in human epithelial tumor cell lines, HRR is suggested to play a more significant role in nitrogen mustard sensitivity than other repair pathways like non-homologous end-joining (NHEJ). nih.gov
Alterations in Cellular Drug Metabolism and Detoxification Enzyme Systems
The metabolic fate of a drug within a cell can significantly influence its efficacy. Cancer cells can develop resistance by enhancing the detoxification of chemotherapeutic agents, thereby reducing the concentration of the active drug that reaches its target.
Recent research has indicated that extracellular factors can influence DNA repair and drug metabolism. For example, the availability of nutrients like glutamine can impact the activity of certain DNA repair enzymes. frontiersin.org Furthermore, acidic conditions within the tumor microenvironment have been shown to delay the metabolism of DNA damaging compounds and inhibit nucleotide excision repair (NER) capacity, which could potentially modulate the effectiveness of alkylating agents. frontiersin.org
Modifications in Cellular Transport Systems and Drug Efflux Mechanisms
The concentration of a drug inside a cell is a balance between its influx and efflux. Alterations in the proteins that transport drugs across the cell membrane can be a major mechanism of resistance.
| Transport Mechanism | Description | Effect on Resistance |
| Drug Influx | The process by which a drug enters the cell. | Reduced expression or function of influx transporters can limit the uptake of chlormethine, decreasing its intracellular concentration and cytotoxic effect. nih.gov |
| Drug Efflux | The active pumping of drugs out of the cell, often mediated by ATP-binding cassette (ABC) transporters. | Overexpression of efflux pumps, such as P-glycoprotein (MDR1), can actively remove chlormethine and other nitrogen mustards from the cell, preventing them from reaching their DNA target. nih.gov |
Studies in L5178Y lymphoblasts have shown that resistance to nitrogen mustard can be associated with alterations in drug transport. nih.gov Interestingly, while cells resistant to one nitrogen mustard often show cross-resistance to others, this may not always be due to a shared transport mechanism, suggesting that other non-transport-related factors are also at play. nih.gov
Elucidation of Acquired Resistance in Experimental Models
The development of acquired resistance, where a tumor that initially responded to treatment becomes refractory, is a major clinical challenge. nih.gov Experimental models are crucial for studying the dynamic process of resistance development.
Patient-derived models of acquired resistance have proven to be valuable tools for identifying effective drug combinations. nih.gov By culturing cells from patients who have developed resistance to a particular therapy, researchers can screen for compounds that can overcome this resistance. nih.gov For example, cell lines derived from patients with non-small cell lung cancer who became resistant to EGFR or ALK inhibitors have been used to identify new therapeutic strategies. nih.gov These models allow for the direct investigation of the molecular changes that occur in tumors as they acquire resistance, providing insights that can guide the development of more effective and personalized cancer treatments.
Structure Activity Relationships Sar and Rational Design of Chlormethine N Oxide Hydrochloride Derivatives
Impact of the N-Oxide Moiety on Reactivity and Biological Activity
The introduction of an N-oxide group to the chlormethine structure significantly alters its chemical and biological properties. This modification is a key strategy in the development of prodrugs, which are inactive compounds that are converted to their active forms within the body.
The N-oxide functionality generally increases the water solubility of a molecule. nih.gov This is a critical factor in drug design, as improved solubility can enhance a drug's formulation and bioavailability. In the context of chlormethine N-oxide, the N-oxide group serves as a protective entity that can be selectively removed to release the cytotoxic activity of the mustard.
Chlormethine N-oxide is considered a prodrug because the N-oxide group is electron-withdrawing, which deactivates the nitrogen mustard moiety and makes it less reactive. The activation of chlormethine N-oxide to its cytotoxic form requires the reduction of the N-oxide group. This reduction can occur through enzymatic bioreduction, particularly in hypoxic (low oxygen) environments often found in solid tumors. This targeted activation is a key feature of its design, aiming to concentrate the cytotoxic effects within the tumor while sparing normal tissues.
Comparative Academic Studies with Analogous Nitrogen Mustards
To understand the unique properties of chlormethine N-oxide, it is often compared to its non-oxide parent compound, mechlorethamine (B1211372), and other nitrogen mustard analogues.
Mechlorethamine, the parent compound of chlormethine N-oxide, is a potent DNA alkylating agent. wikipedia.org It functions by forming a highly reactive aziridinium (B1262131) ion through an intramolecular cyclization, which then alkylates DNA, primarily at the N7 position of guanine (B1146940). wikipedia.orgwikipedia.org This process can lead to the formation of DNA cross-links, which disrupt DNA replication and transcription, ultimately causing cell death. nih.govdrugbank.com
In contrast, chlormethine N-oxide is significantly less reactive until its N-oxide group is reduced. This difference in reactivity forms the basis of its prodrug strategy. The delayed action of the N-oxide derivative is a direct consequence of the need for bioreduction to unmask the active alkylating agent.
Table 1: Mechanistic Comparison of Mechlorethamine and Chlormethine N-Oxide
| Feature | Mechlorethamine | Chlormethine N-Oxide |
| Activation | Spontaneous formation of aziridinium ion in aqueous solution. | Requires enzymatic reduction of the N-oxide group. |
| Reactivity | Highly reactive and non-selective. | Low reactivity until activated. |
| Mechanism | Direct DNA alkylation and cross-linking. | Acts as a prodrug with delayed cytotoxic effects. |
| Selectivity | Low, affects both cancerous and healthy cells. | Potentially higher selectivity for hypoxic tumor environments. |
The class of nitrogen mustards is diverse, with numerous structural variations designed to modulate their activity, selectivity, and pharmacokinetic properties. These variations often involve modifying the third substituent on the nitrogen atom. For instance, attaching aromatic rings can decrease the reactivity of the mustard, while other modifications can alter its transport and distribution in the body. researchgate.net The development of compounds like chlorambucil (B1668637) and melphalan, which are aromatic nitrogen mustards, exemplifies this approach to creating drugs with improved therapeutic profiles. wikipedia.orgmedscape.com
Design and Synthesis of Novel Nitrogen Mustard N-Oxide Derivatives
The rational design of new nitrogen mustard derivatives continues to be an active area of research. A primary strategy involves synthesizing the N-oxide forms of these mustards. The fundamental method for synthesizing nitrogen mustard N-oxides is the direct oxidation of the corresponding nitrogen mustard precursor, often using an oxidizing agent like hydrogen peroxide.
Researchers are also exploring the conjugation of nitrogen mustard N-oxides to various biological carriers to enhance tumor targeting. These carriers can be designed to recognize and bind to specific features of cancer cells, such as overexpressed receptors or enzymes. Additionally, novel derivatives are being created by linking nitrogen mustards to other chemical scaffolds, such as quinazolines and chromones, to potentially improve their anticancer activity and reduce side effects. nih.govnih.gov Another approach involves synthesizing derivatives with amino alcohol components to create new series of compounds with potential therapeutic applications. researchgate.net
Strategies for Modifying Selectivity and Potency (e.g., Hypoxia-Activated Prodrugs)
A key strategy for enhancing the selectivity of cytotoxic agents is the development of hypoxia-activated prodrugs (HAPs). wikipedia.org Solid tumors often contain regions of low oxygen concentration, known as hypoxia, which are resistant to conventional therapies. wikipedia.orgnih.gov HAPs are inactive compounds that are selectively converted into their active, cytotoxic forms within this hypoxic microenvironment. nih.govresearchgate.net
N-oxides are considered a highly promising class of HAPs due to their favorable toxicological profile in their prodrug form and their efficient reduction to potent therapeutic agents in hypoxic conditions. nih.govresearchgate.net The N-oxide group renders the chlormethine molecule highly polar and generally less toxic, which can decrease its ability to permeate cell membranes under normal oxygen (normoxic) conditions. nih.gov
The mechanism of activation is based on enzymatic one-electron reduction. In the low-oxygen environment of a tumor, endogenous reductase enzymes (such as cytochrome P450 oxidoreductases) can reduce the N-oxide moiety. nih.govresearchgate.net This reduction converts the N-oxide back to its tertiary amine parent, the active chlormethine, which can then exert its DNA-alkylating effects. In healthy, well-oxygenated tissues, molecular oxygen rapidly re-oxidizes the intermediate radical, preventing the formation of the active drug and thus sparing the tissue. nih.gov This futile redox cycle in normoxic tissue is central to the selectivity of N-oxide-based HAPs. nih.gov
Modifying the chemical structure of these derivatives allows for the fine-tuning of their potency and the oxygen level at which they become active. For instance, altering the electronic properties of substituents on the molecule can change its reduction potential, making it more or less susceptible to activation by reductase enzymes. This allows for the design of derivatives targeted to varying degrees of tumor hypoxia. nih.gov
Table 1: Illustrative Cytotoxicity Profile of a Hypoxia-Activated Chlormethine N-Oxide Derivative
This table illustrates the principle of hypoxia-activated prodrugs, showing the differential cytotoxicity of a hypothetical derivative under normal oxygen (normoxic) and low oxygen (hypoxic) conditions, a concept supported by research on various N-oxide prodrugs. nih.govmdpi.com
| Compound | Condition | Target Cell Line | IC₅₀ (µM) | Hypoxic Cytotoxicity Ratio (Normoxic IC₅₀ / Hypoxic IC₅₀) |
| Chlormethine N-Oxide Derivative | Normoxic (21% O₂) | MCF-7 (Breast Cancer) | >500 | ~100x |
| Chlormethine N-Oxide Derivative | Hypoxic (0.1% O₂) | MCF-7 (Breast Cancer) | 5 | ~100x |
| Active Chlormethine | Normoxic (21% O₂) | MCF-7 (Breast Cancer) | 4.5 | - |
| Active Chlormethine | Hypoxic (0.1% O₂) | MCF-7 (Breast Cancer) | 4.2 | - |
Conjugation Strategies for Targeted Delivery in Research Models (e.g., CNS targeting)
To further enhance specificity, chlormethine N-oxide derivatives can be conjugated to targeting moieties that recognize specific markers on cancer cells or in particular tissues. nih.gov This approach aims to concentrate the cytotoxic agent at the site of disease, such as the central nervous system (CNS), thereby increasing efficacy and reducing systemic exposure. nih.govnih.gov
One strategy involves linking the drug to a ligand that binds to receptors overexpressed on tumor cells. For instance, in research models for glioma, a lethal brain tumor, a derivative could be conjugated to chlorotoxin (B612392) (CTX), a peptide known to bind specifically to glioma cells. nih.gov Such a conjugate would theoretically be preferentially delivered to the tumor site.
Another powerful approach is the use of polymer-drug conjugates. nih.gov Attaching the chlormethine N-oxide derivative to a biocompatible polymer like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can create nanoparticles. nih.gov These nanoparticles can exhibit improved solubility and longer circulation times in the bloodstream, allowing them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov The linker used to attach the drug to the polymer can be designed to be cleaved under specific conditions found in the tumor microenvironment, such as low pH or the presence of certain enzymes, ensuring a controlled release of the active agent. nih.gov
Table 2: Overview of Conjugation Strategies for Targeted Delivery of Chlormethine N-Oxide Derivatives
This table outlines potential conjugation strategies that could be applied to chlormethine N-oxide derivatives for targeted delivery, based on established principles in drug delivery research. nih.govnih.gov
| Strategy | Targeting Moiety | Linker Type | Target Tissue/Cell | Intended Outcome |
| Ligand-Directed Delivery | Chlorotoxin (CTX) Peptide | Cleavable (e.g., ester) | Glioma (CNS) Cells | Enhanced accumulation at the tumor site, crossing the blood-brain barrier. |
| Polymer Conjugation | Polyethylene Glycol (PEG) | pH-sensitive (e.g., hydrazone) | Solid Tumors | Improved solubility, prolonged circulation, and passive tumor accumulation via EPR effect. |
| Antibody-Drug Conjugate | Tumor-Specific Antibody | Enzyme-labile | Antigen-Expressing Cancer Cells | Highly specific delivery to cells expressing the target antigen, minimizing off-target effects. |
Ligand-DNA Interactions and Binding Affinities of Chlormethine N-Oxide Derivatives
The ultimate mechanism of action for the activated form of chlormethine N-oxide is its interaction with DNA. Chlormethine is a bifunctional alkylating agent that forms covalent bonds, primarily with the N7 position of guanine bases in DNA. This can lead to the formation of interstrand and intrastrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell death. researchgate.net
The N-oxide prodrug itself is not designed to interact strongly with DNA. Its conversion to the active chlormethine is the critical step. However, the design of more complex derivatives can incorporate additional DNA-binding functionalities. The study of these ligand-DNA interactions is essential to understand their potency. Techniques such as UV-visible absorption titration, fluorescence spectroscopy, and circular dichroism are commonly used to evaluate the binding mode and affinity of these compounds to DNA. nih.govmdpi.comresearchgate.net
The binding affinity, often expressed as a binding constant (K), quantifies the strength of the interaction. Derivatives can be designed to include moieties that enhance this affinity. For example, incorporating a planar aromatic group could allow the molecule to intercalate between DNA base pairs, a binding mode where the molecule inserts itself into the DNA helix. nih.govcapes.gov.br This intercalation can augment the alkylating activity. Furthermore, the addition of side chains with basic nitrogen atoms can lead to electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the drug-DNA complex and increasing binding affinity. nih.gov Research on other DNA-binding agents has shown that even subtle changes, such as the length of a linker between the core structure and a charged group, can significantly alter the binding constant. nih.gov
Table 3: Hypothetical DNA Binding Affinities of Chlormethine Derivatives
This table presents hypothetical data illustrating how structural modifications to a chlormethine derivative could influence its DNA binding affinity, based on principles observed with other DNA-interacting molecules. nih.gov
| Derivative | Structural Modification | Primary Binding Mode | Apparent Binding Constant (K) (M⁻¹) |
| Derivative A (Core) | Activated Chlormethine | Covalent Alkylation | 5.0 x 10⁴ |
| Derivative B | Addition of a planar aromatic group | Alkylation + Intercalation | 2.5 x 10⁵ |
| Derivative C | Addition of a dimethylaminoethyl side chain | Alkylation + Groove Binding (Electrostatic) | 1.5 x 10⁶ |
| Derivative D | Combination of aromatic group and side chain | Alkylation + Intercalation + Groove Binding | 8.0 x 10⁶ |
Computational and Theoretical Studies on Chlormethine N Oxide Hydrochloride
Quantum Mechanical and Molecular Dynamics Simulations
Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful tools to investigate the properties and behavior of molecules at the atomic level. For chlormethine N-oxide hydrochloride, these methods provide insights into its intrinsic reactivity and dynamic behavior.
Characterization of Reactive Intermediates (e.g., Aziridinium (B1262131) Ion)
The biological activity of nitrogen mustards like chlormethine is predicated on their ability to form highly reactive aziridinium ions. Computational studies have extensively modeled this activation process for the parent compound, chlormethine (also known as mechlorethamine). Explicit solvent ab initio molecular dynamics simulations have shown that the activation of mechlorethamine (B1211372) into its aziridinium ion intermediate is a concerted reaction involving neighboring-group participation from the tertiary nitrogen. nih.gov The calculated activation free energy for this process for mechlorethamine is approximately 20.4 kcal/mol, which shows good agreement with the experimental value of 22.5 kcal/mol. nih.gov
These simulations highlight the critical role of the solvent, where the coordination and orientation of water molecules around the leaving chloride ion significantly influence the reaction rate. nih.gov Trajectories initiated from the transition state show a direct progression to a solvent-separated ion pair. nih.gov
For chlormethine N-oxide, the presence of the N-oxide functionality is expected to influence the formation of the aziridinium ion. The N-oxide group is electron-withdrawing, which would generally decrease the nucleophilicity of the nitrogen atom. This, in turn, would likely impact the rate of intramolecular cyclization to form the aziridinium ion. Computational studies are essential to quantify this effect and to characterize the transition state and the resulting aziridinium ion of the N-oxide derivative.
Analysis of Conformational Dynamics and Charge Distribution
Quantum chemical calculations can provide detailed information on the partial atomic charges. For instance, in related alkyltrimethylammonium ions, the positive charge is not solely localized on the nitrogen atom but is distributed among the neighboring atoms. rsc.org Similar calculations for this compound would be crucial to understand how the N-oxide and the hydrochloride moieties affect the charge distribution and, consequently, the molecule's electrostatic potential and interaction with its environment.
Molecular dynamics simulations can further reveal the conformational landscape of this compound in solution. These simulations can track the molecule's movements over time, identifying preferred conformations and the flexibility of the chloroethyl side chains. This information is vital for understanding how the molecule might orient itself when approaching a biological target like DNA.
Computational Modeling of DNA Alkylation and Cross-linking Processes
The cytotoxic effects of nitrogen mustards are primarily due to their ability to alkylate DNA, leading to the formation of monoadducts and interstrand cross-links that disrupt DNA replication and transcription. wikipedia.org Computational modeling has been instrumental in understanding the intricacies of these processes for mechlorethamine.
Density functional theory (DFT) calculations have shown that the alkylation of the N7 position of guanine (B1146940) is the most favorable reaction. nih.gov The formation of DNA adducts by mechlorethamine is known to proceed through the highly reactive aziridinium ion intermediate. nih.gov
For chlormethine N-oxide, it is hypothesized to act as a prodrug, being reduced in vivo to the active chlormethine. nih.gov However, computational models could also explore the possibility of direct reaction of the N-oxide with DNA, or the reactivity of its own potential metabolites. Modeling the interaction of the chlormethine N-oxide aziridinium ion with DNA would be crucial to compare its alkylating potential with that of the parent compound. Such studies would involve calculating the reaction energies and activation barriers for the formation of various DNA adducts.
In Silico Approaches for SAR and Lead Optimization
In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and other computational techniques, are valuable for predicting the biological activity of compounds and for guiding the design of new, more effective analogues.
Prediction of Reactivity Profiles
The reactivity of this compound is a key determinant of its biological activity. Computational methods can be used to predict various parameters that correlate with reactivity. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack. physchemres.org
For a series of related compounds, these calculated properties can be correlated with experimentally determined activities to build predictive QSAR models. Such models can help in understanding which structural features are most important for the desired reactivity profile. In the context of aromatic N-oxides, QSAR models have been explored to predict their potential for DNA-reactive mutagenicity. nih.gov
Exploration of Potential Analogues and Derivatives
Computational chemistry allows for the in silico design and evaluation of a vast number of potential analogues and derivatives of chlormethine N-oxide. nih.govnih.gov By systematically modifying the structure of the parent molecule, for example, by changing the substituents on the nitrogen atom or altering the length of the alkyl chains, it is possible to explore a wide chemical space.
Advanced Analytical Techniques in Chlormethine N Oxide Hydrochloride Research
Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable tools for the detailed structural analysis of chlormethine N-oxide hydrochloride and for tracking the progress of reactions involving its formation or degradation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the successful oxidation of the tertiary amine in chlormethine to its corresponding N-oxide. The formation of the N-O bond induces significant changes in the chemical environment of the neighboring protons and carbon atoms, which are readily observable in the ¹H and ¹³C NMR spectra.
The introduction of the highly polar N⁺-O⁻ bond results in a deshielding effect on the adjacent alkyl groups. nih.gov This causes a downfield shift (an increase in the ppm value) of the signals corresponding to the protons and carbons of the methyl and ethyl groups attached to the nitrogen atom. By comparing the NMR spectra of the parent chlormethine with the synthesized product, researchers can unequivocally confirm the formation of the N-oxide.
Table 1: Illustrative ¹H NMR Chemical Shift Comparison for Chlormethine and its N-Oxide This table presents hypothetical data based on known trends for N-oxide formation to illustrate the expected changes.
| Protons | Expected Chemical Shift (ppm) in Chlormethine | Expected Chemical Shift (ppm) in Chlormethine N-Oxide |
| -N-CH₃ | ~2.2 | ~3.0-3.5 |
| -CH₂ -CH₂-Cl | ~2.6 | ~3.8-4.2 |
| -CH₂-CH₂ -Cl | ~3.5 | ~4.0-4.5 |
To interact with the table, you can sort the data by clicking on the column headers.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying metabolites of this compound in preclinical studies. This is crucial for understanding the compound's biotransformation pathways.
In preclinical investigations, biological samples such as plasma or urine can be analyzed to detect the parent compound and any new chemical entities formed through metabolic processes. N-dealkylation, hydroxylation, and glucuronidation are common metabolic pathways for nitrogen-containing compounds. LC-MS/MS can distinguish the N-oxide from potential hydroxylated metabolites, which may have the same nominal mass. researchgate.net Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can provide complementary information for structural elucidation. researchgate.net
Table 2: Potential Metabolites of Chlormethine N-Oxide and their Expected Mass-to-Charge Ratios (m/z) This table is for illustrative purposes and shows hypothetical metabolites.
| Metabolite | Chemical Transformation | Expected [M+H]⁺ (m/z) |
| N-desmethyl-chlormethine N-oxide | Removal of a methyl group | Lower than parent |
| Chlormethine N-oxide Glucuronide | Addition of a glucuronic acid moiety | Higher than parent |
| Hydroxylated chlormethine N-oxide | Addition of a hydroxyl group | Higher than parent |
You can filter the table by entering keywords in the search box above the table.
Chromatographic Separation and Quantification in Research Samples
Chromatographic techniques are fundamental for separating this compound from its precursors, impurities, and degradation products, as well as for its quantification in various research samples.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for studying its degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal). researchgate.netvwr.com A stability-indicating HPLC method can separate the parent compound from all potential degradation products, ensuring that the analytical results are accurate and specific. researchgate.net
Reversed-phase HPLC with a C18 column is commonly employed for the analysis of polar compounds like amine N-oxides. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is often used for quantification.
Table 3: Typical HPLC Parameters for the Analysis of an N-Oxide Compound This table provides an example of typical HPLC conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
The data in this table can be exported to a CSV file using the button below.
The validated HPLC method is crucial for preclinical pharmacokinetic studies, which involve determining the absorption, distribution, metabolism, and excretion (ADME) of this compound. By analyzing biological samples at different time points after administration, researchers can construct concentration-time profiles and calculate key pharmacokinetic parameters. nih.gov
Furthermore, HPLC is used to assess the chemical stability of this compound in different formulations and storage conditions. This is vital for ensuring the integrity of the compound during research activities.
Electrochemical and Titrimetric Methods for Analytical Quantification in Research Contexts
While less common than spectroscopic and chromatographic methods, electrochemical and titrimetric techniques can offer alternative or complementary approaches for the quantification of this compound in research settings.
Electrochemical methods, such as voltammetry, can be used to study the reduction of the N-oxide group. nih.gov The electrochemical reduction of an N-oxide can produce a measurable current that is proportional to its concentration. researchgate.net This principle can be applied to develop a quantitative analytical method. For instance, the reduction of an N-oxide at a mercury-based electrode can be monitored to determine its concentration. nih.gov
Titrimetric methods, specifically non-aqueous acid-base titrations, can also be employed for the quantification of N-oxides. vwr.comavantorsciences.com The basicity of the N-oxide allows it to be titrated with a standard acid in a non-aqueous solvent. This method is often used to determine the purity of the bulk compound. vwr.comavantorsciences.com
In Vitro Assays for DNA Adduct Formation and Damage Quantification
The investigation of this compound's interaction with genetic material is centered on its capacity to form covalent adducts with DNA and induce quantifiable damage. As a nitrogen mustard derivative, its mechanism of action is understood to involve the alkylation of DNA bases, a process that can be meticulously studied using a variety of in vitro assays. These laboratory-based techniques are crucial for elucidating the specific types of DNA lesions formed and for quantifying the extent of the damage, providing a foundational understanding of its genotoxic potential.
Nitrogen mustards, as a class of bifunctional alkylating agents, are known to react with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940). nih.gov This initial reaction can lead to the formation of a monofunctional adduct. Subsequently, the second reactive arm of the mustard can react with another guanine base, often in the complementary DNA strand, resulting in a highly cytotoxic interstrand cross-link (ICL). nih.govacs.org Additionally, adducts at the N3 position of adenine (B156593) have been identified, particularly with aromatic nitrogen mustards. nih.govnih.gov The formation of these adducts disrupts the normal processes of DNA replication and transcription, triggering cellular responses that can culminate in cell cycle arrest and apoptosis. patsnap.com
The N-oxide moiety of this compound is significant, as similar structures in other compounds, such as tirapazamine, are known to be bioreductively activated. grantome.com This suggests that in the hypoxic environment often found in tumor cells, the N-oxide may be reduced, releasing the reactive alkylating species. grantome.com
DNA Adduct Identification and Characterization
The primary DNA adducts formed by nitrogen mustards like chlormethine are the mono-alkylated N7-guanine (N7-G) adduct and the cross-linked bis(guanin-7-yl) adduct. acs.orgresearchgate.net Research on the parent compound, mechlorethamine (B1211372), has demonstrated the formation of these adducts in various cell lines. For instance, in cultures of rat neurons and human SY5Y neuroblastoma cells treated with mechlorethamine, the major DNA adduct, N-(2-hydroxyethyl)-N-[2-(7-guaninyl)ethyl]methylamine (GMOH), was detected. nih.gov
Advanced analytical techniques are indispensable for the precise identification and structural characterization of these DNA adducts. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. nih.govnih.gov This method allows for the separation of complex biological mixtures and provides detailed structural information based on the mass-to-charge ratio of the adducts and their fragmentation patterns. nih.govacs.org
The following table summarizes the key DNA adducts formed by nitrogen mustards, which are anticipated to be relevant for this compound, and the analytical methods used for their detection.
| Adduct Type | Common Site of Alkylation | Analytical Detection Method |
| Monofunctional Adduct | N7-guanine | HPLC-MS/MS, 32P-postlabeling |
| Interstrand Cross-link (ICL) | N7-guanine of two separate strands | Alkaline Elution, HPLC-MS/MS |
| Adenine Adduct | N3-adenine | HPLC-MS/MS |
Quantification of DNA Damage
Beyond identification, the quantification of DNA damage is a critical aspect of in vitro research. Various assays are employed to measure the frequency and extent of DNA lesions.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is not only used for identification but also for the highly sensitive and quantitative measurement of specific DNA adducts. acs.orgacs.org By using stable isotope-labeled internal standards, LC-MS methods can achieve high accuracy and robustness, with detection limits in the range of one adduct per 10⁸ nucleotides. nih.govacs.org Studies on nitrogen mustards have successfully used LC-MS to measure the formation and repair kinetics of different adducts in cell lines. acs.org For example, in mice treated with a nitrogen mustard, the N7-guanine adduct reached its maximum level within 6 hours in various organs. acs.org
32P-Postlabeling Assay: This highly sensitive method allows for the detection of DNA adducts without prior knowledge of their structure. berkeley.edu It involves the enzymatic digestion of DNA to nucleotides, followed by the transfer of a radiolabeled phosphate from [γ-32P]ATP to the adducted nucleotides. The labeled adducts are then separated by thin-layer chromatography and quantified by their radioactivity. berkeley.edu The sensitivity of this method can reach one adduct in 10⁹ nucleotides for aromatic adducts. berkeley.edu
Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a versatile method for measuring DNA strand breaks. mdpi.com In this technique, individual cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage. mdpi.com This assay can be adapted to detect different types of lesions by incorporating lesion-specific repair enzymes.
γH2AX Assay: This assay quantifies DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage. mdpi.com When a DSB occurs, the histone protein H2AX is rapidly phosphorylated at serine 139, forming γH2AX. This modified histone can be detected and quantified using specific antibodies, often through flow cytometry or immunofluorescence microscopy, providing a sensitive measure of DSB formation. mdpi.com
The table below presents quantitative findings from in vitro studies on a related nitrogen mustard, mechlorethamine, which provides a relevant context for the potential DNA-damaging effects of this compound.
| Cell Line | Treatment | Assay | Finding | Reference |
| Rat Neuronal Cultures | 10 µM HN2 for 24h | HPLC-ECD | 85 fmol/µg DNA of GMOH adduct detected | nih.gov |
| SY5Y Neuroblastoma Cells | 10 µM HN2 for 24h | HPLC-ECD | 46 fmol/µg DNA of GMOH adduct detected | nih.gov |
Q & A
Basic Research Question: What are the recommended methods for synthesizing and characterizing chlormethine N-oxide hydrochloride?
Methodological Answer:
Synthesis typically involves the oxidation of chlormethine (mustine hydrochloride) using peroxides or ozone under controlled conditions. Characterization requires:
- Nuclear Magnetic Resonance (NMR) : To confirm the N-oxide functional group via chemical shifts (e.g., δ ~3.5–4.0 ppm for methylene protons adjacent to the N-oxide moiety) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) .
- Mass Spectrometry (MS) : For molecular ion verification (expected m/z 192.5 for the base compound, adjusted for hydrochloride salt) .
- Elemental Analysis : To validate stoichiometry (C: ~31.2%, H: ~6.3%, Cl: ~55.2%) based on molecular formula C5H12Cl3N .
Basic Research Question: Which analytical techniques are critical for distinguishing this compound from its parent compound, chlormethine?
Methodological Answer:
- Infrared Spectroscopy (IR) : The N-O stretch (~1250–1350 cm⁻¹) is absent in chlormethine but present in the N-oxide derivative .
- X-ray Crystallography : Resolves structural differences, such as altered bond angles around the nitrogen atom due to oxidation .
- Pharmacokinetic Profiling : Compare stability in physiological buffers (e.g., pH 7.4) using UV-Vis spectroscopy; the N-oxide derivative may exhibit reduced reactivity compared to the parent compound .
Advanced Research Question: How can researchers design experiments to evaluate the stability of this compound under varying physiological conditions?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and identify degradation products via tandem MS .
- Light Sensitivity : Expose to UV (254 nm) and visible light, quantifying photodegradation products with LC-MS .
- Key Parameters : Report half-life (t½), activation energy (Ea), and degradation pathways in peer-reviewed formats per guidelines in .
Advanced Research Question: What mechanistic insights exist regarding the pharmacological activity of this compound compared to its non-oxidized form?
Methodological Answer:
- Reactivity Studies : The N-oxide group reduces electrophilicity, potentially lowering DNA alkylation efficiency. Use comet assays to compare genotoxicity in vitro .
- Metabolic Profiling : Administer both compounds to hepatocyte models and quantify metabolites (e.g., via LC-MS). The N-oxide may exhibit slower hepatic clearance due to altered polarity .
- In Vivo Efficacy : Compare tumor regression rates in xenograft models (e.g., lymphoma) using equimolar doses. Note contradictions in efficacy reported for chlormethine derivatives in vs. 20.
Advanced Research Question: How can researchers resolve contradictions in literature regarding the cytotoxic potency of this compound?
Methodological Answer:
- Standardize Assay Conditions : Use identical cell lines (e.g., Jurkat T-cells), exposure times (24–72 hours), and endpoints (IC50 via MTT assay) across studies .
- Control for Redox Interference : Include antioxidants (e.g., NAC) to isolate N-oxide-specific effects from reactive oxygen species (ROS)-mediated cytotoxicity .
- Meta-Analysis : Pool data from PubMed (e.g., ) using statistical tools (e.g., RevMan) to identify confounding variables like impurity profiles or solvent effects .
Basic Safety Protocol: What occupational safety measures are essential when handling this compound?
Methodological Answer:
- Containment : Use fume hoods (NIOSH-certified) and closed systems for synthesis .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Decontamination : Clean spills with 10% sodium thiosulfate to neutralize reactive intermediates .
- Waste Disposal : Incinerate at >1000°C to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
